![molecular formula C15H17NO6S B5711584 methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as Fimasartan, is a novel angiotensin II receptor blocker (ARB) that is used for the treatment of hypertension. Fimasartan has been shown to have a high affinity for the AT1 receptor, which is responsible for the vasoconstrictive effects of angiotensin II.
Mécanisme D'action
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a selective AT1 receptor antagonist, which means that it blocks the vasoconstrictive effects of angiotensin II by binding to the AT1 receptor. By blocking the AT1 receptor, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate reduces blood pressure and improves renal function.
Biochemical and Physiological Effects:
methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to reduce blood pressure by blocking the vasoconstrictive effects of angiotensin II. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects by reducing proteinuria and improving renal function. In addition, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments. It is highly selective for the AT1 receptor, which makes it a useful tool for studying the role of the renin-angiotensin system in hypertension and renal disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is also well-tolerated and has a low incidence of side effects.
One limitation of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is that it is not widely available for research purposes. Another limitation is that it is not effective in all patients with hypertension, and some patients may require combination therapy with other antihypertensive agents.
Orientations Futures
There are several future directions for research on methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate. One area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of chronic kidney disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have renoprotective effects in animal models of chronic kidney disease, and further studies are needed to determine its efficacy in humans.
Another area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in these conditions.
Conclusion:
In conclusion, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a novel angiotensin II receptor blocker that has been shown to be effective in reducing blood pressure and improving renal function. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments, including its high selectivity for the AT1 receptor and low incidence of side effects. Further research is needed to determine the efficacy of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate in the treatment of chronic kidney disease and other cardiovascular diseases.
Méthodes De Synthèse
The synthesis of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate involves the reaction of 2-methyl-4-hydroxybenzoic acid with 2-(chloromethyl)-5-methylfuran, followed by the reaction of the resulting intermediate with N-(2-aminoethyl)piperazine and then with methanesulfonyl chloride. The final product, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, is obtained after purification and crystallization.
Applications De Recherche Scientifique
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been extensively studied for its antihypertensive effects in both animal and human studies. In a randomized, double-blind, placebo-controlled study, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate was shown to be effective in reducing blood pressure in patients with mild to moderate hypertension. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects in animal models of chronic kidney disease.
Propriétés
IUPAC Name |
methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-11-8-13(5-6-14(11)22-10-15(17)20-2)23(18,19)16-9-12-4-3-7-21-12/h3-8,16H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWZYACIWIACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.